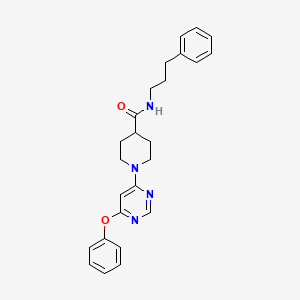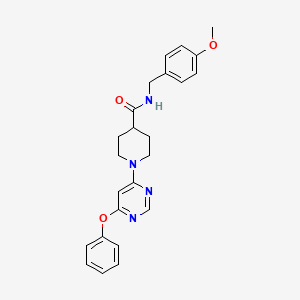
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxypyrimidine moiety, and a phenylpropyl group, making it a versatile molecule for chemical modifications and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Phenoxypyrimidine Moiety:
- Starting with a pyrimidine derivative, a nucleophilic aromatic substitution reaction introduces the phenoxy group.
- Reaction conditions: Typically, this step requires a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Synthesis of the Piperidine Intermediate:
- The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
- Reaction conditions: This step often uses acidic or basic catalysts under reflux conditions.
-
Coupling of the Phenylpropyl Group:
- The phenylpropyl group is introduced via a nucleophilic substitution or a coupling reaction using reagents like phenylpropyl bromide.
- Reaction conditions: This step may require a base such as sodium hydride in an inert atmosphere.
-
Formation of the Final Compound:
- The final step involves coupling the phenoxypyrimidine moiety with the piperidine intermediate using a carboxylation reaction.
- Reaction conditions: This step typically uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
- Using continuous flow reactors for better control over reaction conditions.
- Employing greener solvents and reagents to minimize environmental impact.
- Implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic reagents like bromine for electrophilic substitution.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific reagents used but can include halogenated derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(6-Phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide vs. 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxylate: The ester derivative may have different solubility and reactivity profiles.
This compound vs. 1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxylic acid: The carboxylic acid derivative may exhibit different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-15-7-10-20-8-3-1-4-9-20)21-13-16-29(17-14-21)23-18-24(28-19-27-23)31-22-11-5-2-6-12-22/h1-6,8-9,11-12,18-19,21H,7,10,13-17H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKIKARENBZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-chloro-1-({[(3-chloro-4-fluorophenyl)methyl]carbamoyl}methyl)-6-oxo-1,6-dihydropyridazin-4-yl]sulfanyl}acetamide](/img/structure/B6584765.png)
![2-{[5-chloro-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B6584769.png)
![2-[(5-chloro-1-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B6584772.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584775.png)
![N-[(3,4-dimethylphenyl)methyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584780.png)
![N-(4-fluorophenyl)-2-{[6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584785.png)
![N-(2,6-dimethylphenyl)-2-{[6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584786.png)
![1-[6-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-ethyl-1H-imidazole-4-carboxamide](/img/structure/B6584793.png)
![4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B6584801.png)
![N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584819.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584824.png)

![1-(6-phenoxypyrimidin-4-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B6584840.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B6584875.png)
